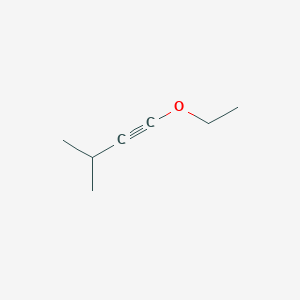1-Butyne, 1-ethoxy-3-methyl-
CAS No.: 2806-52-2
Cat. No.: VC20670039
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2806-52-2 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 1-ethoxy-3-methylbut-1-yne |
| Standard InChI | InChI=1S/C7H12O/c1-4-8-6-5-7(2)3/h7H,4H2,1-3H3 |
| Standard InChI Key | PLNOOCGJNGVKLE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC#CC(C)C |
Introduction
Chemical Identity and Physical Properties
Structural and Molecular Characteristics
1-Butyne, 1-ethoxy-3-methyl- features a linear alkyne backbone with a terminal triple bond between carbons 1 and 2. The ethoxy group (-OCHCH) is attached to carbon 3, while a methyl group (-CH) occupies the same carbon, resulting in a branched structure . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 112.17 g/mol | |
| Density | 0.835 g/cm³ | |
| Boiling Point | 127°C at 760 mmHg | |
| Flash Point | 20.3°C | |
| CAS Registry Number | 7740-69-4 |
The compound’s low flash point underscores its flammability, necessitating careful handling under inert conditions .
Spectroscopic Data
Infrared (IR) spectroscopy reveals a sharp absorption band near 3300 cm, characteristic of terminal alkynes’ C≡C-H stretch. Nuclear magnetic resonance (NMR) spectra show distinct signals: a triplet for the terminal alkyne proton (δ 1.8–2.1 ppm), a quartet for ethoxy methylene protons (δ 3.4–3.6 ppm), and a singlet for the methyl group (δ 1.2 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide () in ethanol under reflux . The mechanism proceeds via an -type nucleophilic substitution, where ethoxide displaces chloride:
Yields exceed 75% when conducted at 80–90°C for 6–8 hours. Side products, such as elimination-derived allenes, are minimized by maintaining anhydrous conditions .
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Parameters such as temperature (70–85°C), pressure (1–2 atm), and stoichiometric excess of sodium ethoxide (1.2:1) optimize conversion rates. Post-synthesis purification via fractional distillation achieves >98% purity, critical for pharmaceutical applications.
Reactivity and Chemical Transformations
Oxidation Reactions
Exposure to strong oxidizing agents like potassium permanganate () in acidic media cleaves the triple bond, yielding 3-ethoxy-3-methylpropanoic acid :
Controlled oxidation with ozone () followed by reductive workup produces ketones, enabling access to chiral building blocks .
Reduction Pathways
Catalytic hydrogenation over palladium on carbon () selectively reduces the triple bond to a single bond, generating 1-ethoxy-3-methylbutane :
Nucleophilic Substitution
The ethoxy group undergoes substitution with amines or thiols in the presence of Lewis acids. For example, reaction with sodium azide () yields 3-azido-3-methyl-1-butyne, a precursor to triazole derivatives :
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s triple bond serves as a linchpin for synthesizing prostaglandin analogs and kinase inhibitors. For instance, Sonogashira coupling with aryl halides constructs conjugated enynes, pivotal in anticancer drug scaffolds .
Agrochemicals
Derivatives such as 3-ethoxy-3-methylbutyramide exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control .
Material Science
Incorporation into polyalkyne matrices enhances thermal stability, making it valuable for high-performance polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume